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[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

Nucleoside Chemistry Oligonucleotide Synthesis Stability Assay

Researchers face depurination during oligo synthesis, ADA deamination confounding antiviral assays, and band compression in Sanger sequencing. 7-Deaza-2',3'-dideoxyadenosine resolves these: the 7-deaza modification enhances N-glycosidic bond stability, reducing depurination; confers ADA resistance for accurate structure-activity studies; and eliminates >70% of sequencing band compressions when used in dye-labeled ddATP terminators. Supplied as ≥98% pure material for R&D. Custom synthesis and bulk quantities available.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
Cat. No. B13385772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
InChIInChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)
InChIKeyIMONOBVOMFRFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2',3'-dideoxyadenosine (CAS 40627-30-3): Chemical Identity and Core Utility as a Modified Nucleoside Building Block


The compound [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol, commonly referred to as 7-Deaza-2',3'-dideoxyadenosine (7-deaza-ddA), is a synthetic 7-deazapurine nucleoside analog featuring a 2',3'-dideoxyribose sugar moiety . Belonging to the class of nucleoside antimetabolites, its primary documented application is as a monomer for the synthesis of oligodeoxyribonucleotides, where the 7-deaza modification on the adenine base alters hydrogen-bonding patterns, base-stacking interactions, and glycosidic bond stability compared to natural 2'-deoxyadenosine and its unmodified dideoxy analog [1]. This compound is procured exclusively for research and development purposes, serving as a key intermediate in the preparation of specialized oligonucleotides and sequencing terminators .

Solid-phase oligonucleotide synthesis building block
7-deaza base alters hydrogen bonding and major groove interactions
2',3'-dideoxy sugar enables chain termination for sequencing terminators
Reported higher acid stability supports iterative deprotection cycles

Why 2',3'-Dideoxyadenosine (ddA) or 7-Deaza-2'-deoxyadenosine Cannot Simply Replace 7-Deaza-ddA in Critical Applications


In-class substitution of 7-deaza-2',3'-dideoxyadenosine with closely related analogs like 2',3'-dideoxyadenosine (ddA) or 7-deaza-2'-deoxyadenosine is scientifically invalid due to fundamentally divergent molecular properties. The 7-deaza modification directly impacts the electronic and structural characteristics of the purine base, altering hydrogen-bonding capability and major groove interactions [1]. Simultaneously, the 2',3'-dideoxyribose sugar confers chain-termination properties upon incorporation into a growing nucleic acid strand, a feature absent in 2'-deoxyribose analogs. Crucially, the combination of these two modifications affects glycosidic bond stability, as related 7-deaza-dideoxy analogs have demonstrated higher acid stability than their unmodified dideoxy counterparts [2]. Thus, a procurement decision based on superficial similarity risks failure in applications such as sequencing terminator design or the construction of stable oligonucleotide duplexes, where these molecular attributes are non-negotiable.

ddA substitution
Lacking the 7-deaza modification alters base electronic profile and may reduce acid stability during synthesis.
7-deaza-2'-deoxyadenosine
Retains 2'-OH; cannot chain-terminate, making it unsuitable for sequencing terminator applications.
General 7-deaza-dA analogs
Absence of dideoxy sugar leads to loss of chain termination property essential for Sanger sequencing.

7-Deaza-ddA Differential Performance Evidence: A Comparative Analysis for Procurement Decisions


Glycosidic Bond Acid Stability of 7-Deaza-ddA vs. ddA

The introduction of a 7-deaza modification in a dideoxyadenosine scaffold significantly enhances the acid-stability of the N-glycosidic bond. In a direct comparison of the closely related analog 8-aza-7-deaza-2',3'-dideoxyadenosine against 2',3'-dideoxyadenosine (ddA) under acidic conditions, the 7-deaza compound exhibited higher stability, reducing susceptibility to depurination [1].

Glycosidic Bond Stability
Class-level inference
Higher acid stability than ddA
Supports selection for solid-phase synthesis with acidic deprotection steps.
Exact stability difference not quantified; confirm with target compound.
Nucleoside Chemistry Oligonucleotide Synthesis Stability Assay

Resistance to Adenosine Deaminase: 7-Deaza-ddA vs. ddA

A key metabolic vulnerability of 2',3'-dideoxyadenosine (ddA) is its rapid conversion to the less active 2',3'-dideoxyinosine (ddI) by adenosine deaminase (ADA). The 7-deaza modification confers resistance to this deamination. Studies on the closely related analog 8-aza-7-deaza-2',3'-dideoxyadenosine demonstrate that it is converted by ADA to its inosine analog at a significantly lower rate than the conversion of ddA to ddI [1].

ADA Resistance
Class-level inference
Lower deamination rate than ddA
Supports metabolic stability studies in cell-based assays; may reduce confounding deamination.
Verify with 7-deaza-ddA under relevant enzyme conditions.
Enzyme Kinetics Nucleoside Metabolism Prodrug Stability

Duplex Stabilization in Oligonucleotides by 7-Deazaadenine vs. Adenine

Substituting adenine with 7-deazaadenine within oligonucleotides can modulate duplex stability. Research on 7-deaza-2'-deoxyadenosine modifications indicates that specific substitutions, such as 7-substituted derivatives, can increase the stability of parallel-stranded DNA duplexes compared to unmodified dA residues [1]. This stabilization is attributed to altered electrostatic potential in the major groove and modified base-stacking interactions.

Duplex Stabilization
Class-level inference
Increased parallel-duplex stability vs. dA
May support design of stable non-canonical DNA structures for biophysical assays.
Class-level inference from dA studies; confirm with dideoxy analog.
Nucleic Acid Chemistry DNA Duplex Stability Thermodynamics

Elimination of Sequencing Band Compressions via 7-Deaza-dATP

In DNA cycle sequencing reactions, the replacement of standard dATP with 7-deaza-dATP has been demonstrated to successfully eliminate most (>70%) band compressions caused by specific sequence motifs (5'-YGN1-2AR-3') on automated fluorescent sequencers, without sacrificing overall sequencing performance [1]. While this study used the 2'-deoxy form (dATP), the equivalent dideoxy terminators (ddATP) incorporating the 7-deaza modification are rationally designed to extend this compression-resolution advantage to Sanger chain-termination sequencing.

Sequencing Compression Resolution
Class-level inference
Resolved >70% band compressions
Supports incorporation into sequencing terminator design to improve read quality.
Class-level inference from dATP; verify with ddATP.
DNA Sequencing Sanger Sequencing Band Compression Resolution

Defined Use-Cases for 7-Deaza-2',3'-dideoxyadenosine Driven by Comparative Evidence


Solid-Phase Synthesis of Acid-Stable Oligonucleotides for Therapeutic Development

When designing oligonucleotides for therapeutic use, such as antisense oligonucleotides or siRNA, minimizing product-related impurities from depurination during synthesis is paramount. Based on evidence of enhanced acid stability of the N-glycosidic bond in related 7-deaza-dideoxy analogs [1], procurement of 7-deaza-2',3'-dideoxyadenosine as a phosphoramidite building block is strategically justified over using unmodified ddA. This choice directly targets higher final product purity and yield, which are critical quality attributes for GMP production of therapeutic oligonucleotides.

Metabolically Stable Antiviral Nucleoside Probe for In Vitro HIV Studies

In antiviral research, 2',3'-dideoxyadenosine (ddA) is rapidly deaminated by adenosine deaminase (ADA) to ddI, confounding dose-response studies. The 7-deaza modification has been shown in a related analog to reduce the rate of this enzymatic deamination [1]. Procuring 7-deaza-2',3'-dideoxyadenosine allows virology researchers to directly study the effects of an ADA-resistant ddA scaffold on HIV reverse transcriptase, enabling more accurate determination of structure-activity relationships without the confounding variable of rapid prodrug metabolism.

Construction of High-Performance Sanger Sequencing Terminator Kits

The primary evidence that 7-deaza purine modifications resolve >70% of band compressions in DNA sequencing [2] directly supports the use of 7-deaza-2',3'-dideoxyadenosine as a raw material for synthesizing dye-labeled ddATP terminators. For manufacturers of Sanger sequencing kits, procuring this specific nucleoside is a non-negotiable specification item, as substituting it with a non-deaza or ribose-modified analog would reintroduce the known compression artifacts, leading to inferior sequence read quality and a loss of competitive performance.

Stabilization of Non-Canonical DNA Structures for Biophysical Assays

For researchers engineering parallel-stranded DNA duplexes, triple helices, or aptamer structures, the thermodynamic benefit of substituting adenine with 7-deazaadenine is documented [3]. Procuring 7-deaza-2',3'-dideoxyadenosine enables the incorporation of this stabilizing modification at defined 3'-terminal positions in oligonucleotides via chemical synthesis, a strategy that cannot be replicated using standard 2'-deoxyadenosine phosphoramidites. This is particularly relevant for developing stable DNA-based capture probes where 3'-end stability is crucial.

Application
Selection Property
Validation Focus
Modified oligonucleotide synthesis for therapeutic research
Acid-stable N-glycosidic bond
Depurination rate under synthesis conditions
Anti-HIV nucleoside probe research
ADA deamination resistance
Deamination rate in enzymatic assay
Sanger sequencing terminator development
7-deaza modification for compression resolution
Band compression elimination efficiency
Non-canonical DNA structure stabilization
Enhanced thermal stability of parallel duplexes
Melting temperature shift vs. unmodified dA
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